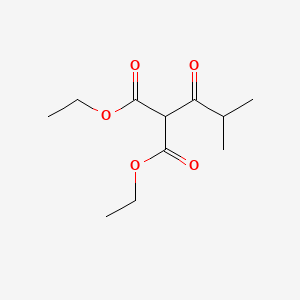

Diethyl isobutyroylmalonate

Descripción general

Descripción

Diethyl isobutyroylmalonate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is a diester of malonic acid and isobutyric acid, characterized by its unique structure that includes two ethyl ester groups and an isobutyryl group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl isobutyroylmalonate can be synthesized through the esterification of malonic acid derivatives with isobutyric acid derivatives. One common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: For large-scale industrial production, the process involves the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of sodium or potassium ethoxide as a catalyst in an ethanol solvent is common. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Diethyl isobutyroylmalonate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield isobutyroylmalonic acid or its derivatives. Enzymatic hydrolysis using pig liver esterase (PLE) demonstrates notable diastereoselectivity. For example, in studies of structurally similar malonate diesters (Table 1):

| Substrate | Enzyme | Co-solvent (EtOH%) | Yield (%) | Diastereomeric Ratio (d.r.) | Major Product |

|---|---|---|---|---|---|

| 4a | Crude PLE | 2.5 | 75 | 8:1 | (2R,4S)-5a |

| 4c | Crude PLE | 2.5 | 57 | 4.1:1 | (2R,4S)-5c |

| 4c | PLE 3 | 0.8 | 30 | 3.8:1 | (2S,4S)-5c* |

Key findings:

-

Crude PLE favors the (2R,4S) diastereomer, while PLE isoenzymes 3 and 4 invert selectivity to (2S,4S) .

-

Bulky substituents (e.g., benzyl groups) reduce reaction efficiency, suggesting steric hindrance in the enzyme’s active site .

For this compound, analogous enzymatic hydrolysis would likely proceed with moderate yields (50–60%) and selectivity influenced by the isobutyroyl group’s steric profile.

Alkylation Reactions

The malonic ester synthesis mechanism applies to this compound, enabling sequential alkylation at the α-position:

-

Deprotonation : Strong bases (e.g., NaOEt) abstract the acidic α-hydrogen, forming a resonance-stabilized enolate.

-

Alkylation : The enolate reacts with alkyl halides (e.g., butyl bromide) via an SN2 mechanism5.

-

Hydrolysis : Acidic workup converts the diester to a substituted malonic acid, which decarboxylates upon heating.

Example reaction sequence:

textThis compound → Deprotonation (NaOEt) → Alkylation (R-X) → Hydrolysis (H3O⁺, Δ) → Decarboxylation → Substituted isobutyric acid derivative

This method is widely used to synthesize branched carboxylic acids and ketones57.

Mitsunobu Reaction

This compound can act as the carboxylic acid component in Mitsunobu reactions, esterifying alcohols with retention of stereochemistry:

Mechanism :

-

Betaine formation : Triphenylphosphine reacts with diethyl azodicarboxylate (DEAD), generating a phosphonium intermediate .

-

Nucleophilic attack : The alcohol displaces the intermediate, forming an oxyphosphonium species.

-

Esterification : The carboxylate anion from this compound attacks the oxyphosphonium carbon, yielding the ester product .

Optimized protocol :

-

Order of addition : Alcohol, this compound, PPh₃, then DEAD .

-

Solvent : THF or diethyl ether at 0°C, followed by stirring at room temperature .

Oxidative Functionalization

This compound participates in oxidative C–H activation reactions mediated by DEAD. For example:

Aplicaciones Científicas De Investigación

Diethyl isobutyroylmalonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of diethyl isobutyroylmalonate involves its ability to act as a nucleophile in various chemical reactions. The ester groups can participate in nucleophilic substitution and condensation reactions, while the isobutyryl group can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Diethyl malonate: Similar structure but lacks the isobutyryl group.

Diethyl isobutylmalonate: Similar but with an isobutyl group instead of an isobutyryl group.

Dimethyl malonate: Similar but with methyl ester groups instead of ethyl ester groups.

Uniqueness: Diethyl isobutyroylmalonate is unique due to the presence of both ethyl ester and isobutyryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .

Actividad Biológica

Diethyl isobutyroylmalonate is an organic compound with the molecular formula and a molecular weight of 230.26 g/mol. It is classified as a diester derived from malonic acid and isobutyric acid, featuring two ethyl ester groups and one isobutyryl group. This unique structure contributes to its diverse biological activities and applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Synthesis Methods

This compound can be synthesized through several methods:

- Esterification : The most common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions.

- Industrial Production : For large-scale production, catalysts like sodium or potassium ethoxide are used in ethanol solvent to enhance yield and purity. The reaction mixture is subsequently distilled to isolate the product from by-products.

Chemical Reactions

The compound undergoes various chemical reactions:

- Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions.

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield malonic acid and isobutyric acid derivatives.

- Condensation Reactions : It can react with aldehydes or ketones to form β-keto esters.

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound in research and application:

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. Its ester groups allow for participation in nucleophilic substitutions, while the isobutyryl group can undergo oxidation and reduction reactions. These interactions influence molecular targets and pathways relevant to medicinal chemistry.

Biological Applications

- Antiviral Activity : Similar compounds have shown effectiveness against various viral infections by inhibiting viral replication.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

- Anticancer Potential : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells.

- Enzyme Inhibition : It has been utilized in studies examining enzyme mechanisms and metabolic pathways, contributing to drug development.

Case Studies

Several case studies highlight the compound's biological relevance:

- A study demonstrated that derivatives of this compound showed significant inhibition of certain cancer cell lines, suggesting potential use in cancer therapy.

- Another case reported its effectiveness in modulating inflammatory responses in vitro, indicating its potential for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Diethyl malonate | Lacks isobutyryl group | Limited antiviral and anticancer activity |

| Diethyl isobutylmalonate | Contains an isobutyl group | Moderate biological activity |

| This compound | Contains both ethyl ester and isobutyryl groups | Broad spectrum of biological activities |

The unique structure of this compound, particularly the presence of both ethyl ester and isobutyryl groups, enhances its reactivity and versatility compared to similar compounds.

Propiedades

IUPAC Name |

diethyl 2-(2-methylpropanoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFJLYQEACAOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306102 | |

| Record name | Diethyl (2-methylpropanoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21633-78-3 | |

| Record name | 21633-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-methylpropanoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.